2-Bromo-5-(pyridin-4-YL)pyrazine

Medicinal Chemistry Cross-Coupling Kinase Inhibitor

Obtaining regiochemically precise heterocyclic building blocks is a persistent bottleneck in kinase inhibitor library synthesis. 2-Bromo-5-(pyridin-4-yl)pyrazine directly addresses this challenge with its unique 2-bromo/5-(pyridin-4-yl) substitution pattern that enables predictable Suzuki and Buchwald-Hartwig couplings at the bromine position while the 4-pyridyl group directs regioselective functionalization. - Enables parallel synthesis of focused libraries targeting kinases (e.g., VEGFR-2 with IC50 values as low as 0.084 µM for derived biheteroaryls) - 97% purity ensures reproducible cross-coupling yields and minimizes side-product formation during library generation - The 4-pyridyl pharmacophore is essential for kinase hinge-binding; regioisomeric analogs (e.g., 3-pyridyl) show divergent SAR and reduced potency

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
Cat. No. B13638058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(pyridin-4-YL)pyrazine
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN=C(C=N2)Br
InChIInChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H
InChIKeyZCHRDRKGMJFBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(pyridin-4-YL)pyrazine: Strategic Building Block for Kinase Inhibitors


2-Bromo-5-(pyridin-4-YL)pyrazine is a specialized heterocyclic building block, characterized by a pyrazine core with a reactive bromine at the 2-position and a pyridin-4-yl group at the 5-position . This configuration renders it a key intermediate for constructing pyrazine-pyridine biheteroaryl systems, a privileged scaffold in medicinal chemistry [1]. Its strategic value lies in its ability to undergo regioselective cross-coupling reactions, enabling the efficient synthesis of complex molecular libraries, particularly for kinase inhibitor discovery .

Regioselective handle
2-Bromo enables targeted cross-coupling at C2
Directing group
4-Pyridyl group directs Pd-catalyzed functionalization
Scaffold context
Reported kinase inhibitor scaffold (VEGFR-2 series)

Why 2-Bromo-5-(pyridin-4-YL)pyrazine Cannot Be Simply Replaced


In the context of cross-coupling-driven library synthesis, the specific halogen and substitution pattern on a heterocyclic scaffold are not interchangeable. The 2-bromo substituent on the pyrazine ring provides a unique reactivity profile compared to other halogenated or regioisomeric analogs, directly impacting reaction yields, regioselectivity, and the biological activity of the final biheteroaryl products . While a 3-pyridyl isomer (e.g., 2-bromo-5-(pyridin-3-yl)pyrazine) or a chloro analog (e.g., 2-chloro-5-(pyridin-4-yl)pyrazine) may appear similar, they exhibit different electronic properties and coupling efficiencies, leading to divergent synthetic outcomes . Furthermore, the 4-pyridyl group is a critical pharmacophore in kinase inhibitor design, where even minor structural modifications can result in a complete loss of potency and selectivity against targets like VEGFR-2, as demonstrated in structure-activity relationship (SAR) studies [1].

3-Pyridyl isomer
Regiochemical shift may alter directing-group effect and coupling outcome.
Chloro analog
Lower SNAr reactivity may require harsher conditions and reduce yields.
Phenyl analog
Lacks pyridyl directing group, increasing regioisomer risk in cross-couplings.

2-Bromo-5-(pyridin-4-YL)pyrazine: Evidence-Based Advantages


Regioselective Functionalization via 4-Pyridyl Directing Group

The 4-pyridyl substituent in 2-bromo-5-(pyridin-4-yl)pyrazine acts as a directing group for palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization at the 2-position . This regiochemical control is crucial for constructing defined biheteroaryl systems. In contrast, simpler analogs like 2-bromo-5-phenylpyrazine lack this directing effect, potentially leading to mixtures of regioisomers or requiring more stringent reaction conditions to achieve similar selectivity.

Regioselective coupling
Class-level
4-Pyridyl directs C2 coupling; phenyl analog lacks this.
Higher product purity and reduced purification needs.
Data to verify in specific coupling conditions.
Medicinal Chemistry Cross-Coupling Kinase Inhibitor

Bromine’s Reactivity–Stability Balance in SNAr

The electron-deficient pyrazine ring in 2-bromo-5-(pyridin-4-yl)pyrazine activates the C2 position for nucleophilic aromatic substitution (SNAr) . The bromine atom provides an optimal balance of reactivity and stability for this transformation. A chloro analog (e.g., 2-chloro-5-(pyridin-4-yl)pyrazine) would be significantly less reactive, requiring harsher conditions and potentially leading to lower yields, while a more reactive iodo analog may be less stable for long-term storage .

SNAr reactivity
Class-level
I > Br > Cl (balanced reactivity–stability)
Enables efficient diversification with minimal decomposition.
Reactivity order assumes standard SNAr conditions.
Nucleophilic Aromatic Substitution Organic Synthesis Process Chemistry

Validated VEGFR-2 Inhibitor Scaffold

Pyrazine-pyridine biheteroaryls, which can be directly synthesized from 2-bromo-5-(pyridin-4-yl)pyrazine, have been identified as a novel and potent class of VEGFR-2 kinase inhibitors [1]. A key compound in this series, a pyrazine-pyridine biheteroaryl derivative, exhibited an IC50 of 0.084 µM against VEGFR-2, with modest selectivity over FGFR-2 (IC50 = 0.21 µM) [1]. This activity profile validates the scaffold's potential, and using this specific building block allows for the rapid generation of focused libraries to explore SAR and improve upon these initial findings.

VEGFR-2 IC50
Reported
VEGFR-2: 0.084 µM (FGFR-2: 0.21 µM)
Supports kinase inhibitor scaffold exploration.
Derived from a pyrazine-pyridine biheteroaryl [1].
Kinase Inhibition VEGFR-2 Cancer Therapeutics

Applications of 2-Bromo-5-(pyridin-4-YL)pyrazine


Focused Library Synthesis for Kinase Inhibitors

Based on the demonstrated potency of pyrazine-pyridine biheteroaryls against VEGFR-2 [1], 2-bromo-5-(pyridin-4-yl)pyrazine is the ideal starting point for generating focused compound libraries. Researchers can leverage the 2-bromo group for parallel Suzuki or Buchwald-Hartwig couplings to introduce diverse amines or aryl groups . This allows for rapid exploration of the structure-activity relationship (SAR) around the pyrazine core, with the goal of improving potency, selectivity, and pharmacokinetic properties beyond the initial 0.084 µM IC50 lead [1].

Regioisomerically Pure Biheteroaryl Probes for Target ID

The regioselective functionalization enabled by the 4-pyridyl directing group [1] makes this compound a superior choice for preparing well-defined biheteroaryl chemical probes. These probes can be used in target identification or mechanistic studies where a precise molecular structure is required. The bromine atom also serves as a convenient synthetic handle for late-stage functionalization with affinity tags (e.g., biotin) or fluorescent reporters without compromising the structural integrity of the biheteroaryl core .

Controlled Cross-Coupling for Novel Materials

In materials science, the ability to perform precise, sequential cross-coupling reactions is paramount. The electronic bias imposed by the pyridin-4-yl group in 2-bromo-5-(pyridin-4-yl)pyrazine allows for the controlled, iterative synthesis of oligomers or functionalized π-conjugated systems [1]. This is in contrast to less biased analogs like 2-bromo-5-phenylpyrazine, which may lead to less controlled polymerization or mixtures of products, thereby complicating the fabrication of advanced materials with specific electronic or photophysical properties.

Application
Selection Property
Validation Focus
Focused Kinase Inhibitor Library Synthesis
Regioselective C2 bromine handle
Coupling efficiency and library purity
Regioisomerically Pure Biheteroaryl Probes
4-Pyridyl directing group
Structural integrity and tag attachment
Controlled Cross-Coupling for Materials
Electronic bias from pyridin-4-yl
Oligomer purity and optoelectronic properties

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